Sodium acetate-13C2,d3

Catalog No.
S1799940
CAS No.
123333-80-2
M.F
¹³C₂D₃NaO₂
M. Wt
87.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium acetate-13C2,d3

CAS Number

123333-80-2

Product Name

Sodium acetate-13C2,d3

IUPAC Name

sodium;2,2,2-trideuterioacetate

Molecular Formula

¹³C₂D₃NaO₂

Molecular Weight

87.04

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1D3,2+1;

SMILES

CC(=O)[O-].[Na+]

Synonyms

Acetic Acid-13C2,D3 Sodium Salt; Sodium Acetate-13C2,D3; Anhydrous Aodium Acetate-13C2,D3; Cryotech NAAC-13C2,D3; Protecta Super-13C2,D3; Safeway SD-13C2,D3; Sanmi-Ace 42-13C2,D3

Sodium acetate-13C2,d3 is a fully stable isotope-labeled sodium salt of acetic acid, featuring dual carbon-13 (13C) and triple deuterium (d3) substitutions (13CD313COONa). Commercially available at high isotopic purities (typically ≥99 atom % 13C and ≥98-99 atom % D), this compound yields a precise +5 Da mass shift relative to its unlabeled counterpart. In procurement, it is primarily selected as a premium internal standard for mass spectrometry (GC-MS/LC-MS), a high-fidelity tracer for metabolic flux analysis, and a chemically stable precursor for synthesizing complex multi-labeled downstream reagents. Its physical handling, thermal stability (mp >300 °C), and solubility remain identical to standard sodium acetate, ensuring seamless integration into existing aqueous or organic workflows without requiring process modifications .

Substituting Sodium acetate-13C2,d3 with unlabeled sodium acetate or partially labeled variants (such as Sodium acetate-13C2 or Sodium acetate-d3) fundamentally compromises quantitative accuracy in complex biological matrices. Unlabeled acetate cannot be distinguished from high-concentration endogenous acetate pools, rendering it useless for metabolic tracing or absolute quantification [1]. While a 13C2-labeled variant provides an M+2 mass shift, this shift frequently overlaps with the natural M+2 isotopic envelope of endogenous metabolites, leading to high background noise and reduced sensitivity in mass spectrometry . By combining both 13C and deuterium labels, Sodium acetate-13C2,d3 achieves an M+5 mass shift, pushing the analyte signal into a completely clean mass-to-charge (m/z) window. Furthermore, in NMR applications, the lack of deuterium in 13C2 variants leaves the 1H methyl signal intact, causing severe spectral crowding, whereas the d3 substitution in this compound achieves complete proton signal suppression.

Elimination of Endogenous Background Interference in Mass Spectrometry

In quantitative LC-MS and GC-MS workflows, the primary challenge of using acetate as an internal standard is the high endogenous background. Sodium acetate-13C2,d3 provides a +5 Da mass shift (M+5), which completely bypasses the natural isotopic abundance envelope (M+1, M+2) of biological samples. Compared to Sodium acetate-13C2 (which only provides an M+2 shift), the M+5 variant reduces background interference to near zero, significantly lowering the limit of detection (LOD) and improving the signal-to-noise ratio in complex matrices .

Evidence DimensionMass shift and isotopic background interference
Target Compound Data+5 Da mass shift (M+5); near-zero endogenous background overlap
Comparator Or BaselineSodium acetate-13C2 (+2 Da mass shift; susceptible to natural M+2 overlap)
Quantified Difference+3 Da additional mass separation over the 13C2 variant, eliminating natural isotopic interference
ConditionsGC-MS/LC-MS quantification in complex biological matrices (e.g., plasma, tissue lysates)

Procurement of the M+5 variant is essential for absolute quantification of low-abundance analytes where M+2 tracers fail due to background noise.

Proton Signal Suppression for Biomolecular NMR

For biomolecular NMR and metabolomics, spectral crowding in the 1H dimension is a major bottleneck. The d3 substitution in Sodium acetate-13C2,d3 results in >98% attenuation of the 1H NMR signal at the methyl position. In contrast, Sodium acetate-13C2 retains 100% of its methyl protons, leading to strong 1H signals that can obscure adjacent metabolite resonances. The dual labeling allows researchers to utilize the 13C nuclei for heteronuclear NMR while maintaining a clean 1H spectrum .

Evidence Dimension1H NMR signal intensity at the methyl group
Target Compound Data>98% suppression of 1H signal
Comparator Or BaselineSodium acetate-13C2 (0% suppression, full 1H signal retention)
Quantified Difference>98% reduction in proton resonance interference
Conditions1H-NMR and 13C-NMR spectroscopy in aqueous or biological mixtures

Buyers conducting complex mixture analysis or biomolecular NMR must select the d3-labeled variant to prevent spectral overlap and simplify data interpretation.

Intact Acetyl Group Tracking in Metabolic Flux Analysis

In metabolic flux analysis, tracking the intact transfer of the acetyl group is critical for understanding lipogenesis and acetylation pathways. Sodium acetate-13C2,d3 allows for the detection of M+5 acetyl-CoA isotopologues, proving that both the carbon backbone and the hydrogen atoms were transferred intact. Using Sodium acetate-13C2 only yields M+2 acetyl-CoA, which tracks the carbon but provides no information on hydrogen exchange or turnover rates during the enzymatic conversion [1].

Evidence DimensionIsotopologue tracking of acetyl-CoA
Target Compound DataYields M+5 acetyl-CoA (tracks both C and H)
Comparator Or BaselineSodium acetate-13C2 (yields M+2 acetyl-CoA, tracks C only)
Quantified DifferenceProvides dual-element tracking capability vs single-element tracking
ConditionsIn vitro or in vivo metabolic tracing of acetyl-CoA pools using mass isotopomer distribution analysis (MIDA)

For researchers studying enzymatic mechanisms or proton exchange in metabolism, the dual-labeled compound is the only viable choice for intact moiety tracking.

Internal Standard for Absolute Quantification via LC-MS/GC-MS

Directly leveraging its M+5 mass shift, Sodium acetate-13C2,d3 is the premier internal standard for quantifying acetic acid and related short-chain fatty acids in plasma, urine, and tissue samples. The +5 Da shift ensures no overlap with endogenous analytes or natural M+2 isotopic variants, making it ideal for therapeutic drug monitoring and pharmacokinetic assays [1].

Metabolic Flux Analysis of the Acetyl-CoA Pool

In cellular metabolism studies, this compound is used to trace the incorporation of exogenous acetate into the intracellular acetyl-CoA pool. The dual labeling allows mass spectrometry to detect M+5 acetyl-CoA, distinguishing it completely from glucose-derived or fatty-acid-derived acetyl-CoA, enabling precise mapping of lipogenesis and epigenetic acetylation pathways [2].

Precursor for Multi-Labeled Chemical Synthesis

As a stable and highly pure salt, it serves as a critical starting material for synthesizing complex, multi-labeled downstream reagents (e.g., acetic anhydride-13C4,d6). These downstream products are heavily utilized in quantitative proteomics for chemical tagging (such as isotopic labeling of peptides), where the M+5 signature per acetyl group is required for multiplexed quantification [1].

Dates

Last modified: 08-15-2023

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